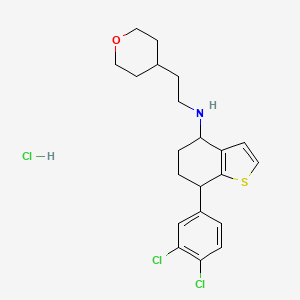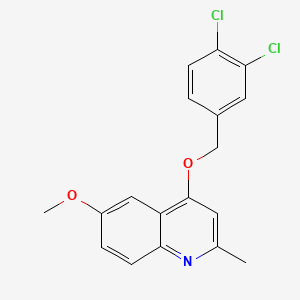
Daclatasvir-d16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daclatasvir-d16 is a deuterated form of daclatasvir, a direct-acting antiviral agent used primarily for the treatment of chronic hepatitis C virus infections. This compound is designed to inhibit the non-structural protein 5a of the hepatitis C virus, thereby preventing viral replication and assembly. This compound is particularly noted for its high selectivity and potency against various genotypes of the hepatitis C virus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir-d16 involves multiple steps, starting with the preparation of the biphenyl intermediate. The key steps include:
Friedel-Crafts Acylation: Biphenyl is acylated using chloroacetyl chloride and aluminum chloride as a catalyst.
Imidazole Formation: The acylated biphenyl undergoes cyclization with imidazole derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For the initial acylation and cyclization steps.
Continuous Flow Reactors: For the deuteration step to ensure uniform incorporation of deuterium atoms.
Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity and isotopic composition.
化学反应分析
Types of Reactions
Daclatasvir-d16 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced this compound forms.
Substitution: Substituted this compound compounds with various functional groups.
科学研究应用
Daclatasvir-d16 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of daclatasvir in biological samples.
Biology: Studied for its effects on viral replication and protein interactions in cell cultures.
Medicine: Investigated for its potential to treat other viral infections beyond hepatitis C.
Industry: Utilized in the development of new antiviral drugs and formulations.
作用机制
Daclatasvir-d16 exerts its antiviral effects by binding to the non-structural protein 5a of the hepatitis C virus. This binding prevents the protein from interacting with host cell proteins and membranes, which are essential for viral replication and assembly. The compound disrupts the formation of the viral replication complex, thereby inhibiting the production of new viral particles.
相似化合物的比较
Similar Compounds
Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for hepatitis C treatment.
Ledipasvir: Inhibits the same non-structural protein 5a but has a different chemical structure.
Velpatasvir: A pan-genotypic inhibitor of non-structural protein 5a with broader activity.
Uniqueness
Daclatasvir-d16 is unique due to its deuterated nature, which enhances its metabolic stability and prolongs its half-life in the body. This modification can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes compared to its non-deuterated counterparts.
属性
分子式 |
C40H50N8O6 |
|---|---|
分子量 |
755.0 g/mol |
IUPAC 名称 |
methyl N-[2,3,4,4,4-pentadeuterio-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2,3,4,4,4-pentadeuterio-2-(methoxycarbonylamino)-3-(trideuteriomethyl)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-(trideuteriomethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1/i1D3,2D3,3D3,4D3,23D,24D,33D,34D |
InChI 键 |
FKRSSPOQAMALKA-FNEQWQGYSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C([2H])(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)NC(=O)OC |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)






![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)
